

# The Electrophysiological Profile of SB-237376: A Dual Ion Channel Modulator

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## Compound of Interest

Compound Name: SB-237376

Cat. No.: B1680817

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**SB-237376** is an investigational antiarrhythmic compound that exhibits a unique mechanism of action characterized by the dual blockade of cardiac potassium and calcium channels. Developed by GlaxoSmithKline, its primary therapeutic indication was for the treatment of cardiac arrhythmias. However, the clinical development of **SB-237376** was discontinued during Phase II trials. This technical guide provides a comprehensive overview of the mechanism of action of **SB-237376**, detailing its effects on cardiac ion channels, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its electrophysiological properties.

## Core Mechanism of Action: Dual Blockade of IKr and ICa,L

The principal mechanism of action of **SB-237376** is the inhibition of two critical ion currents that govern the repolarization phase of the cardiac action potential: the rapidly activating delayed rectifier potassium current (IKr) and the L-type calcium current (ICa,L).<sup>[1][2][3]</sup>

- **IKr Inhibition:** **SB-237376** is a potent blocker of the IKr current, which is crucial for the normal repolarization of ventricular myocytes. Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.<sup>[1]</sup>
- **ICa,L Inhibition:** At higher concentrations, **SB-237376** also exhibits a use-dependent blockade of the L-type calcium current.<sup>[1][3]</sup> This dual action is significant because while IKr blockade is a common antiarrhythmic strategy, it can also be proarrhythmic. The concurrent

blockade of  $I_{Ca,L}$  by **SB-237376** is proposed to mitigate this proarrhythmic risk by preventing excessive prolongation of the APD and the development of early afterdepolarizations (EADs).[1]

The concentration-dependent effect of **SB-237376** on the action potential duration is described as bell-shaped, with the maximal prolongation observed at concentrations of 1-3  $\mu\text{M}$ . [1] This suggests that at higher concentrations, the  $I_{Ca,L}$  blocking effect begins to counteract the APD-prolonging effect of the  $I_{Kr}$  blockade.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the electrophysiological profile of **SB-237376**, primarily derived from studies on canine and rabbit ventricular myocytes.

Parameter	Value	Species/Model	Reference
$I_{Kr}$ Inhibition ( $IC_{50}$ )	0.42 $\mu\text{M}$	Canine/Rabbit Ventricular Myocytes	[1][3]
Concentration for Maximum APD Prolongation	1-3 $\mu\text{M}$	Canine/Rabbit Ventricular Myocytes	[1]
Concentration Inducing EADs	3 $\mu\text{M}$	Rabbit Ventricular Wedge Preparations	[1][3]

## Experimental Protocols

The characterization of **SB-237376**'s mechanism of action relied on standard electrophysiological techniques, including patch-clamp and arterially perfused ventricular wedge preparations.

## Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique was employed to measure the effect of **SB-237376** on individual ion currents ( $I_{Kr}$  and  $I_{Ca,L}$ ) in isolated cardiac myocytes.

- Cell Preparation: Single ventricular myocytes were enzymatically isolated from canine or rabbit hearts.
- Recording Configuration: The whole-cell patch-clamp configuration was established to allow for the control of the cell's membrane potential and the recording of the resulting transmembrane currents.
- Voltage Protocols:
  - For IKr: To isolate and measure IKr, specific voltage-clamp protocols were used. A typical protocol would involve a depolarizing pulse to activate the channel, followed by a repolarizing step to elicit the characteristic tail current, which is a hallmark of IKr. The amplitude of this tail current was measured at various concentrations of **SB-237376** to determine the IC50 value.
  - For ICa,L: The L-type calcium current was elicited by depolarizing voltage steps from a holding potential. The peak inward current was measured in the presence and absence of different concentrations of **SB-237376** to assess the extent of blockade. To investigate use-dependency, the blocking effect was likely measured at different stimulation frequencies.
- Solutions: The pipette solution would typically contain a high concentration of potassium and be designed to mimic the intracellular environment. The extracellular solution would be a physiological saline solution, and specific channel blockers (e.g., for sodium and other potassium channels) would be added to isolate the current of interest.

## Arterially Perfused Ventricular Wedge Preparation

This ex vivo model preserves the three-dimensional structure and transmural heterogeneity of the ventricular wall, allowing for the study of the effects of **SB-237376** on the action potential duration and the genesis of arrhythmias in a more integrated system.

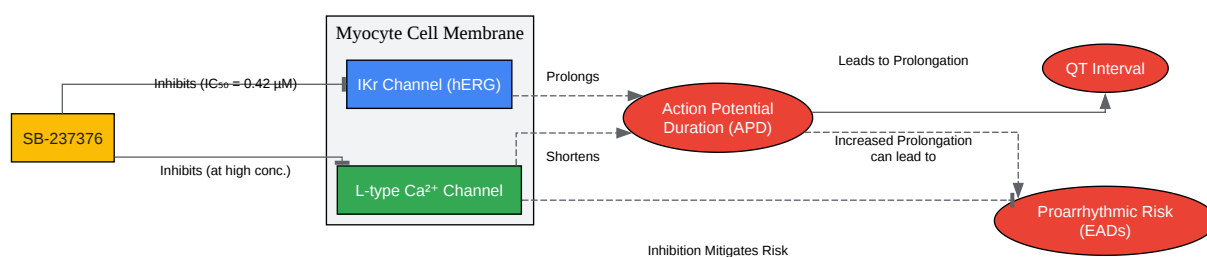
- Preparation: A wedge of tissue from the canine or rabbit left ventricle was dissected and arterially perfused with a physiological solution.
- Recording: Transmembrane action potentials were recorded from different layers of the ventricular wall (epicardium, midmyocardium, and endocardium) using microelectrodes. A

pseudo-ECG was also recorded to measure the QT interval.

- Drug Application: **SB-237376** was added to the perfusate at various concentrations.
- Endpoints: The primary endpoints were the changes in action potential duration at 90% repolarization (APD90), the transmural dispersion of repolarization (the difference in APD across the ventricular wall), and the induction of early afterdepolarizations (EADs).

## Visualizations

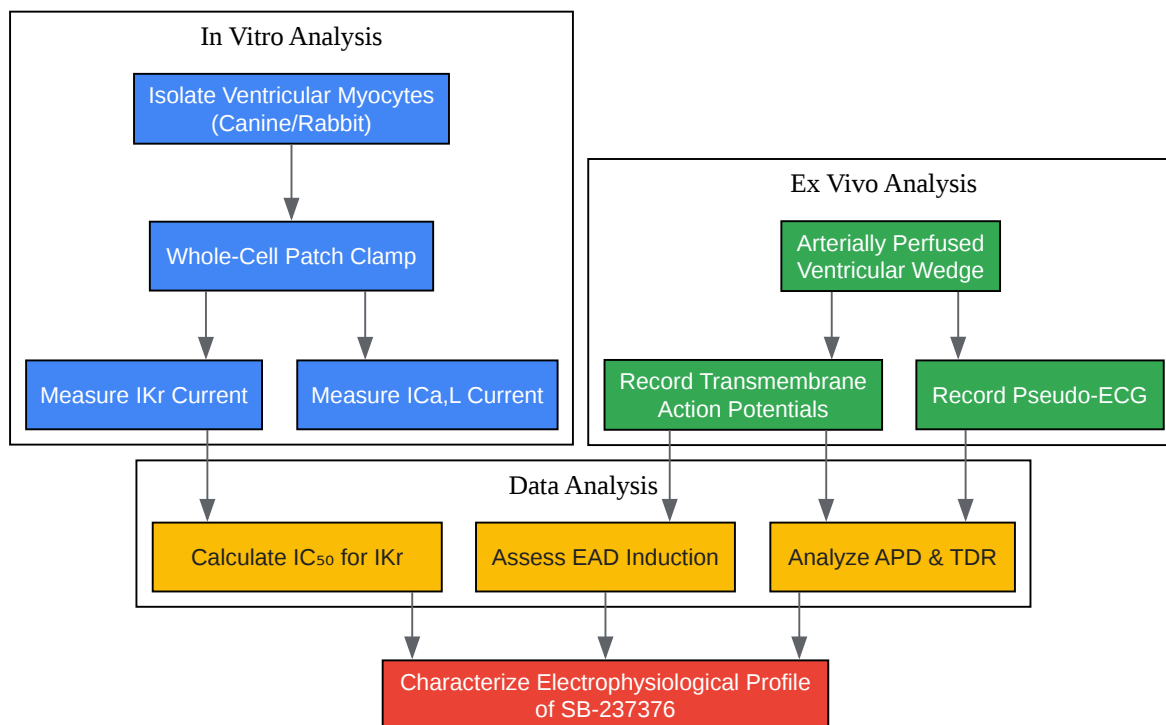
### Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of **SB-237376** on cardiac ion channels.

## Experimental Workflow for Electrophysiological Characterization



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Caption: Experimental workflow for characterizing **SB-237376**.

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## References

- 1. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]

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